molecular formula C9H13N3O5 B601081 Decitabine Impurity 11 CAS No. 909402-26-2

Decitabine Impurity 11

Cat. No.: B601081
CAS No.: 909402-26-2
M. Wt: 243.22
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Mechanism of Action

Target of Action

Decitabine, also known as 5-aza-2’-deoxycytidine, is a chemotherapeutic pyrimidine nucleoside analogue . It primarily targets DNA methyltransferases , enzymes that add a methyl group to the DNA molecule . This methylation can change the activity of a DNA segment without changing the sequence, often leading to the silencing of gene expression. By inhibiting DNA methyltransferases, decitabine induces DNA hypomethylation and corresponding alterations in gene expression .

Mode of Action

Decitabine integrates into cellular DNA and inhibits the action of DNA methyltransferases, leading to global hypomethylation . This hypomethylation can lead to the re-expression of silenced tumor suppressor genes . Decitabine is a prodrug analogue of the natural nucleotide 2’-deoxycytidine, which, upon being phosphorylated intracellularly, is incorporated into DNA and exerts numerous effects on gene expression .

Biochemical Pathways

Decitabine’s action affects the biochemical pathways related to DNA methylation. By inhibiting DNA methyltransferases, it leads to global DNA hypomethylation . This hypomethylation can alter gene expression, potentially leading to the reactivation of silenced tumor suppressor genes . This alteration in gene expression can have downstream effects on various cellular processes, including cell proliferation and differentiation .

Pharmacokinetics

Decitabine and its analogues are rapidly cleared from plasma . They undergo spontaneous hydrolysis or are deaminated by cytidine deaminase . The intracellular activation of decitabine involves several metabolic steps, including sequential phosphorylation to its monophosphate, diphosphate, and triphosphate . The intracellularly formed nucleotides are responsible for the pharmacological effects .

Result of Action

The primary result of decitabine’s action is the induction of DNA hypomethylation and corresponding alterations in gene expression . This can lead to the re-expression of silenced tumor suppressor genes . In the context of cancer treatment, this can inhibit the proliferation of cancerous cells and potentially induce cell death .

Action Environment

The action of decitabine can be influenced by various environmental factors. For instance, it has been reported that decitabine is very unstable and undergoes hydrolytic degradation in the presence of water . This suggests that the stability and efficacy of decitabine could be affected by the hydration status of the cellular environment . Additionally, pH and temperature are two critical factors that can cause decitabine to degrade in the aqueous environment .

Biochemical Analysis

Biochemical Properties

Decitabine Impurity 11, as a derivative of Decitabine, may interact with various enzymes, proteins, and other biomolecules. Decitabine is known to be a DNA methyltransferase inhibitor, suggesting that this compound may also interact with this enzyme

Cellular Effects

This compound may have significant effects on various types of cells and cellular processes. Studies on Decitabine have shown that it can modulate T-cell homeostasis and restore immune tolerance . It’s plausible that this compound may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is likely to involve interactions at the molecular level, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, Decitabine is known to induce DNA hypomethylation by inhibiting DNA methyltransferase . This compound might exert its effects through a similar mechanism.

Temporal Effects in Laboratory Settings

Studies on Decitabine have shown that it can have sustained responses in patients with refractory immune thrombocytopenia , suggesting that this compound might exhibit similar temporal effects.

Dosage Effects in Animal Models

Research on Decitabine has shown that low-dose decitabine can improve survival and slow tumor growth in a mouse model of high-grade sarcoma . It’s possible that this compound may have similar dosage-dependent effects.

Metabolic Pathways

Decitabine is known to be metabolized by deoxycytidine kinase and cytidine deaminase , suggesting that this compound might be involved in similar metabolic pathways.

Transport and Distribution

Decitabine is known to be transported into cells by an equilibrative-nucleoside-transport system . This compound might be transported and distributed within cells and tissues in a similar manner.

Subcellular Localization

Given that Decitabine is a DNA methyltransferase inhibitor, it is likely that this compound also localizes to the nucleus where it could interact with DNA and potentially affect gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decitabine Impurity 11 involves several steps, typically starting from cytidine analogs. The reaction conditions often include the use of specific reagents such as sodium hydroxide, ethanol, and monobasic potassium phosphate . The process may involve multiple purification steps to isolate the impurity from the main product.

Industrial Production Methods

In industrial settings, the production of Decitabine and its impurities, including this compound, is carefully controlled to ensure the purity and efficacy of the final pharmaceutical product. High-performance liquid chromatography (HPLC) is commonly used to monitor and quantify impurities during the production process .

Chemical Reactions Analysis

Types of Reactions

Decitabine Impurity 11 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide, ethanol, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the impurity .

Scientific Research Applications

Decitabine Impurity 11 has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Decitabine Impurity 11 is unique in its specific structure and formation during the synthesis and degradation of Decitabine. Its presence and concentration can significantly impact the stability and efficacy of the final pharmaceutical product .

Properties

CAS No.

909402-26-2

Molecular Formula

C9H13N3O5

Molecular Weight

243.22

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

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